molecular formula C15H21NO3 B15065300 Ethyl 1-(4-(hydroxymethyl)phenyl)piperidine-3-carboxylate CAS No. 889956-15-4

Ethyl 1-(4-(hydroxymethyl)phenyl)piperidine-3-carboxylate

Cat. No.: B15065300
CAS No.: 889956-15-4
M. Wt: 263.33 g/mol
InChI Key: KHPNFCFHMIVVJS-UHFFFAOYSA-N
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Description

Ethyl 1-(4-(hydroxymethyl)phenyl)piperidine-3-carboxylate ( 889956-15-4) is a piperidine-based compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C 15 H 21 NO 3 and a molecular weight of 263.33 g/mol, this compound serves as a versatile synthetic building block . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a critical role in the pharmaceutical industry, found in more than twenty classes of pharmaceuticals . This particular ester, featuring a hydroxymethylphenyl substituent on the piperidine nitrogen, is a valuable intermediate for the synthesis of more complex molecules. Its structure offers multiple sites for chemical modification, including the ester group, the secondary amine of the piperidine ring, and the benzylic alcohol, enabling its incorporation into a wide array of potential bioactive compounds . Researchers utilize this compound in the development of pharmacologically active agents. Piperidine cores are commonly investigated in central nervous system (CNS) drug discovery, analgesic development, and the creation of compounds targeting various enzyme systems . The specific stereochemistry of the compound can be a crucial factor for biological activity; the (R)-enantiomer is available for studies requiring chiral specificity . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It must not be used for personal, animal, or commercial drug utilization . Proper storage conditions are recommended in a sealed, dry environment at 2-8°C to ensure stability .

Properties

CAS No.

889956-15-4

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

ethyl 1-[4-(hydroxymethyl)phenyl]piperidine-3-carboxylate

InChI

InChI=1S/C15H21NO3/c1-2-19-15(18)13-4-3-9-16(10-13)14-7-5-12(11-17)6-8-14/h5-8,13,17H,2-4,9-11H2,1H3

InChI Key

KHPNFCFHMIVVJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=CC=C(C=C2)CO

Origin of Product

United States

Preparation Methods

Betaine Rearrangement Strategy

A method adapted from US2486795A involves betaine intermediates:

  • Betaine Formation : React 1-methyl-4-(4-cyanophenyl)piperidine-4-carboxylic acid with ethyl chloroacetate in benzene under basic conditions (triethylamine).
  • Thermal Rearrangement : Heat the betaine at 200–250°C under vacuum to induce esterification and cyclization.
  • Hydroxymethyl Introduction : Reduce the nitrile group to hydroxymethyl using LiAlH4 or catalytic hydrogenation (Pd/C, H2).

Key Data :

  • Yield: ~65–72% after purification (silica gel chromatography, ethyl acetate/hexane).
  • Critical Step: Control of rearrangement temperature to avoid decarboxylation.

Suzuki-Miyaura Coupling Approach

Based on RSC Supporting Information :

  • Piperidine Boronic Ester Preparation : Synthesize tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate.
  • Cross-Coupling : React with 4-bromobenzyl alcohol derivatives under Pd(dppf)Cl2 catalysis in 1,4-dioxane/H2O (80°C, 4 h).
  • Esterification : Treat the coupled product with ethyl chloroformate and DIPEA in dichloromethane.

Optimization :

  • Catalyst: Pd(dppf)Cl2 (6 mol%) with K2CO3 base.
  • Yield: 85–92% for coupling; 88% for esterification.

Reductive Amination Route

From US3912743A :

  • Aldehyde Intermediate : Prepare 4-formylpiperidine-1-carboxylate via oxidation of 4-hydroxymethylpiperidine (MnO2, acetone).
  • Reductive Amination : React with 4-aminobenzyl alcohol in methanol using NaBH3CN.
  • Ester Protection/Deprotection : Use tert-butyl groups for piperidine protection, followed by TFA cleavage.

Conditions :

  • Reaction Time: 12–16 h at room temperature.
  • Yield: 78% after deprotection.

Comparative Analysis of Methods

Method Yield (%) Key Advantages Limitations
Betaine Rearrangement 65–72 Scalable, minimal purification High temperatures required
Suzuki Coupling 85–92 High regioselectivity Pd catalyst cost
Reductive Amination 78 Mild conditions Multiple protection steps

Advanced Modifications

Hydroxymethyl Group Protection

To prevent side reactions during esterification:

  • Silyl Protection : Use tert-butyldimethylsilyl chloride (TBDMSCl) in DMF.
  • Deprotection : Tetrabutylammonium fluoride (TBAF) in THF.

Efficiency :

  • Protection Yield: 94% (TBDMSCl, imidazole).
  • Deprotection Yield: 89%.

Resolution of Enantiomers

For chiral synthesis (US3912743A ):

  • Diastereomeric Salt Formation : Treat racemic mixture with (+)-dibenzoyltartaric acid in ethanol.
  • Crystallization : Isolate (R)-enantiomer hydrobromide (mp 178–180°C, [α]D = +36°).

Industrial-Scale Considerations

  • Cost-Efficiency : Betaine rearrangement minimizes catalyst use but requires high-energy input.
  • Green Chemistry : Suzuki coupling with aqueous solvents reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(4-(hydroxymethyl)phenyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 1-(4-(hydroxymethyl)phenyl)piperidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-(hydroxymethyl)phenyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent at 1-Position Key Functional Groups Molecular Weight (g/mol) Notable Properties
Ethyl 1-(4-(hydroxymethyl)phenyl)piperidine-3-carboxylate 4-(Hydroxymethyl)phenyl -OH (hydroxymethyl), -COOEt ~293.3* Moderate polarity, potential for hydrogen bonding
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxylate 4-Chlorophenylsulfonyl -SO₂Cl, -COOEt 331.8 High electron-withdrawing effects, increased acidity at α-hydrogens
rac-Ethyl 1-(2-{[4-(methoxymethyl)phenyl]bis[4-methoxyphenyl]methoxy}ethyl)piperidine-3-carboxylate Bis(4-methoxyphenyl)methoxyethyl -OCH₃, -COOEt 576.3 High steric bulk, lipophilic due to methoxy groups
Ethyl 1-benzylpiperidine-3-carboxylate Benzyl -PhCH₂, -COOEt 263.3 Enhanced lipophilicity, potential for π-π interactions
Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate 3-Chloro-5-(trifluoromethyl)pyridinyl -CF₃, -Cl, -COOEt ~362.7* High electronegativity, metabolic stability

*Calculated based on molecular formula.

Spectral and Physicochemical Properties

  • NMR Profiles :
    • The hydroxymethyl group in this compound would show characteristic ¹H NMR signals at δ ~4.5 ppm (CH₂OH) and a broad peak for the -OH group .
    • Sulfonyl-containing analogs (e.g., Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxylate) exhibit downfield shifts for sulfonyl-attached protons (δ ~7.3–7.5 ppm) .
  • IR Spectroscopy : Hydroxymethyl and ester groups contribute to absorption bands at ~3200–3600 cm⁻¹ (-OH stretch) and ~1700–1750 cm⁻¹ (C=O stretch), respectively .

Biological Activity

Ethyl 1-(4-(hydroxymethyl)phenyl)piperidine-3-carboxylate, also known by its CAS number 889956-15-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a hydroxymethyl group on the phenyl ring. Its molecular formula is C16_{16}H21_{21}NO3_{3}, and it has a molecular weight of approximately 263.332 g/mol. The presence of the hydroxymethyl group contributes to its unique chemical properties and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antidepressant Activity : Preliminary studies suggest that this compound may interact with serotonin receptors, indicating potential antidepressant properties.
  • Analgesic Properties : Similar to other piperidine derivatives, it shows promise in modulating pain pathways, potentially acting on opioid receptors.
  • Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, particularly dopamine and serotonin receptors, which are crucial for mood regulation and pain perception.

The mechanisms through which this compound exerts its biological effects involve several key interactions:

  • Receptor Binding : Interaction studies have shown that this compound has binding affinity for various receptors in the brain, including dopamine and serotonin receptors. This interaction is essential for understanding its pharmacological profile and potential side effects.
Receptor Type Activity Notes
Serotonin ReceptorsPotential antidepressant activityModulates mood and anxiety
Opioid ReceptorsAnalgesic propertiesSimilar to known analgesics
Dopamine ReceptorsNeurotransmitter modulationInvolved in mood regulation

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Cytotoxicity Studies : Research has indicated that derivatives of piperidine compounds, including this compound, exhibit cytotoxic effects against cancer cell lines. For instance, similar compounds have shown enhanced apoptosis induction in hypopharyngeal tumor cell models compared to standard treatments like bleomycin .
  • In Vivo Studies : Animal studies have demonstrated that compounds structurally related to this compound possess significant analgesic effects in pain models. These findings support its potential use in pain management therapies .
  • Binding Affinity Evaluations : Detailed binding studies revealed that the compound interacts selectively with serotoninergic (5-HT2A_{2A}, 5-HT2C_{2C}) and dopaminergic (D1_{1}, D2_{2}, D4_{4}) receptors. This selectivity suggests a favorable pharmacological profile for treating mood disorders with fewer side effects compared to traditional antipsychotics .

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